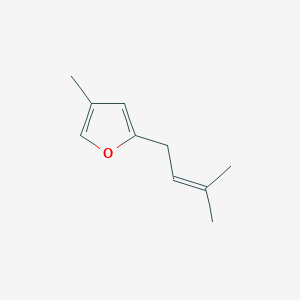

4-Methyl-2-(3-methylbut-2-en-1-yl)furan

Description

Structure

3D Structure

Properties

CAS No. |

66641-51-8 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-methyl-2-(3-methylbut-2-enyl)furan |

InChI |

InChI=1S/C10H14O/c1-8(2)4-5-10-6-9(3)7-11-10/h4,6-7H,5H2,1-3H3 |

InChI Key |

MFSVECXXOVANJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=C1)CC=C(C)C |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 4 Methyl 2 3 Methylbut 2 En 1 Yl Furan

Isolation and Identification from Botanical Sources

4-Methyl-2-(3-methylbut-2-en-1-yl)furan has been identified as a natural constituent in a variety of plant species, often contributing to their distinct scents. Its presence has been confirmed through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) of essential oils.

This compound is a minor but significant component of the aroma of Damask rose (Rosa damascena). It constitutes approximately 0.16% of the world-renowned Bulgarian rose oil, where it plays a role in the complex and highly valued fragrance profile.

In contrast to its trace amounts in rose oil, this compound is a major component in the essential oil of a specific chemotype of Perilla ocimoides. researchgate.net One study on a strain from Bangladesh found that this compound constituted up to 58% of the essential oil, making this plant a noteworthy natural source. researchgate.net

The presence of this compound is not limited to roses and perilla. It has also been detected in other plants, including Perilla frutescens and Zanthoxylum schinifolium. rsc.orgnih.gov Its identification in these varied species highlights its distribution across different botanical families.

Table 1: Natural Occurrence of this compound

| Botanical Source | Family | Common Name | Notable Findings |

| Rosa damascena | Rosaceae | Damask Rose | Minor constituent (0.16%) of Bulgarian rose oil. |

| Perilla ocimoides | Lamiaceae | - | Major constituent (58%) in the essential oil of a specific strain. researchgate.net |

| Perilla frutescens | Lamiaceae | Perilla | Detected as a volatile component. rsc.org |

| Zanthoxylum schinifolium | Rutaceae | Mastic-leaf prickly ash | Identified as a constituent. rsc.orgnih.gov |

Biosynthetic Precursors and Proposed Enzymatic Pathways

The precise biosynthetic pathway of this compound has not been fully elucidated in plants. However, based on its chemical structure as a monoterpenoid furan (B31954), a plausible pathway can be proposed, originating from the universal isoprenoid pathway and involving key enzymatic transformations.

Like all monoterpenoids, the biosynthesis of this compound is believed to start from the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are generated through either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. The condensation of one molecule of IPP and one molecule of DMAPP yields geranyl pyrophosphate (GPP), the direct C10 precursor for most monoterpenes.

The transformation of the linear GPP into the cyclic furan structure of rosefuran likely involves a series of enzymatic reactions, including hydroxylations, oxidations, and cyclization. While the specific enzymes are unknown, the general mechanisms for furan ring formation in terpenoids offer a hypothetical model.

One proposed route involves the modification of an acyclic monoterpene precursor derived from geraniol, such as 5-oxogeraniol. The formation of the furan ring itself is thought to be mediated by cytochrome P450 monooxygenases. A plausible mechanism suggests the oxidation of an α-isopropylidene ketone moiety, which could be an intermediate in the pathway. This enzymatic oxidation could trigger a cyclization and subsequent dehydration to form the stable aromatic furan ring. The final structure of this compound would then be achieved through these orchestrated enzymatic steps.

Table 2: Proposed Biosynthetic Scheme for this compound

| Step | Precursor/Intermediate | Key Transformation | Putative Enzyme Class | Product |

| 1 | Isopentenyl Pyrophosphate (IPP) + Dimethylallyl Pyrophosphate (DMAPP) | Condensation | Prenyltransferase (Geranyl Pyrophosphate Synthase) | Geranyl Pyrophosphate (GPP) |

| 2 | Geranyl Pyrophosphate (GPP) | Hydrolysis/Oxidation | Hydrolase/Oxidase | Acyclic Monoterpene Precursors (e.g., 5-oxogeraniol) |

| 3 | Acyclic Monoterpene Precursor | Oxidation/Cyclization/Dehydration | Cytochrome P450 Monooxygenase | This compound |

Biotransformation Studies of Related Prenylated Compounds

Biotransformation studies, utilizing microorganisms to modify chemical compounds, provide valuable insights into the metabolic potential of various species and can lead to the production of novel derivatives with potentially altered biological activities. The biotransformation of prenylated compounds, particularly those with aromatic or furan rings, has been a subject of interest. Fungi, including various species of Aspergillus and Mucor, are often employed for these transformations due to their diverse enzymatic machinery, especially cytochrome P450 monooxygenases and glycosyltransferases.

Common biotransformation reactions observed for prenylated compounds include hydroxylation, glucosylation, and epoxidation. These reactions can alter the polarity, solubility, and biological activity of the parent molecule.

For instance, studies on the microbial transformation of prenylated flavonoids have demonstrated the capability of fungi like Mucor hiemalis to introduce hydroxyl and glucosyl groups to the prenyl side chain and the aromatic rings. Similarly, the biotransformation of furanocoumarins by Aspergillus niger has been shown to yield hydroxylated and hydrolyzed derivatives.

Below is an interactive data table summarizing the findings from biotransformation studies of various prenylated compounds by different fungal species, highlighting the types of reactions and the resulting products.

| Substrate | Fungal Species | Type of Biotransformation | Resulting Products |

| Prenylated Flavonoids | Mucor hiemalis | Hydroxylation, Glucosylation | Hydroxylated and glucosylated derivatives |

| Furanocoumarins | Aspergillus niger | Hydroxylation, Hydrolysis | Hydroxylated and hydrolyzed derivatives |

| Prenylquercetins | Mucor hiemalis | Glucosylation | Glucosylated metabolites |

| Thiochroman Derivatives | Emericellopsis maritima | Oxidation | Sulfoxides and ketones |

These studies underscore the metabolic versatility of fungi in modifying prenylated compounds, suggesting that this compound could also serve as a substrate for a variety of enzymatic modifications.

Chemical Synthesis and Advanced Synthetic Methodologies for 4 Methyl 2 3 Methylbut 2 En 1 Yl Furan

Historical and Early Synthetic Approaches

The initial synthesis of rosefuran laid the groundwork for subsequent methodological developments. These early routes, while groundbreaking for their time, often involved harsh reagents or multiple steps.

The first reported synthesis of rosefuran was accomplished by George Büchi and his team in 1968. wikipedia.orglookchem.com This approach utilized an organomercury compound, specifically bis(3-methyl-2-furyl)mercury, as a key precursor. wikipedia.org Organomercury reagents were common in mid-20th-century organic synthesis for forming carbon-carbon bonds, although their use has significantly declined due to their high toxicity. The Büchi synthesis represented a significant achievement in natural product synthesis at the time.

Modern and Efficient Synthetic Routes

Contemporary synthetic chemistry prioritizes efficiency, selectivity, and sustainability. Research into the synthesis of 4-Methyl-2-(3-methylbut-2-en-1-yl)furan has led to the development of several sophisticated and practical methods. lookchem.com

A common and intuitive strategy for constructing the furan (B31954) ring of rosefuran involves the cyclization of appropriately functionalized acyclic (non-cyclic) precursors. This approach builds the heterocyclic core from a linear chain. Key precursors that have been successfully cyclized to form rosefuran include 5-oxogeraniol and 5-hydroxycitral. wikipedia.org These methods typically involve acid-catalyzed dehydration and subsequent ring closure to form the stable aromatic furan system.

| Precursor | General Reaction Type | Outcome |

| 5-Oxogeraniol | Acid-catalyzed cyclization/dehydration | Formation of the furan ring |

| 5-Hydroxycitral | Acid-catalyzed cyclization/dehydration | Formation of the furan ring |

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and its application in furan synthesis is well-documented. beilstein-journals.orgsemanticscholar.orgnih.gov For the synthesis of this compound, palladium-catalyzed reactions offer high efficiency and functional group tolerance. rsc.org

One notable method involves the palladium-catalyzed cycloisomerization of (Z)-3,7-Dimethylocta-2,6-dien-4-yn-1-ol. This substrate, when treated with a catalytic amount of a palladium salt such as K₂PdI₄, undergoes an intramolecular cyclization to furnish rosefuran in high yield. rsc.org Another strategy employs a cross-coupling reaction using the methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid, which is then followed by a decarboxylation step to yield the final product. wikipedia.org These methods highlight the versatility of palladium catalysts in constructing complex heterocyclic systems from varied starting materials. wikipedia.orgrsc.org

Table 1: Selected Palladium-Catalyzed Syntheses of Rosefuran

| Precursor(s) | Catalyst/Reagents | Key Transformation | Reference |

| (Z)-3,7-Dimethylocta-2,6-dien-4-yn-1-ol | K₂PdI₄ (catalytic) | Cycloisomerization | rsc.org |

| Methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid | Palladium catalyst | Cross-coupling followed by decarboxylation | wikipedia.org |

An alternative to constructing the furan ring from scratch is to begin with a pre-existing, simpler furan derivative and add the necessary substituents. This approach is often efficient if the starting furan is readily available.

A powerful strategy for derivatizing the furan core involves the use of organolithium reagents. rsc.org Specifically, 4-methyl-2-furyl-lithium has been identified as a key intermediate for a general approach to 4-methyl-2-substituted furans. rsc.org This nucleophilic intermediate is typically generated by the deprotonation of 3-methylfuran (B129892) at the C2 position using a strong base like n-butyllithium. Once formed, 4-methyl-2-furyl-lithium can react with a suitable electrophile, such as a prenyl halide (e.g., prenyl bromide or chloride), to install the 3-methylbut-2-en-1-yl side chain at the 2-position, thus completing the synthesis of this compound.

Furan Derivatization Approaches

Reactions Involving Substituted Bromofurans

The use of substituted bromofurans as foundational synthons provides a direct route to the rosefuran skeleton through carbon-carbon bond formation. wikipedia.org These methods leverage the reactivity of the carbon-bromine bond for substitution or metal-catalyzed cross-coupling reactions.

One effective strategy begins with the readily available 3-bromofuran (B129083). wikipedia.orgwikipedia.org The synthesis involves a two-step alkylation process. Initially, 3-bromofuran is reacted with 3,3-dimethylallyl bromide (prenyl bromide) in the presence of a strong base, lithium diisopropylamide (LDA), to attach the prenyl side chain. The subsequent step involves metallation with n-butyllithium and reaction with methyl iodide to introduce the methyl group at the adjacent position, yielding the target molecule. wikipedia.orgwikipedia.org

A more complex, multi-step approach utilizes a palladium-catalyzed cross-coupling reaction. wikipedia.org This synthesis starts with the methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid. The bromine atom is substituted via the cross-coupling reaction to introduce the required side chain. The final step involves the decarboxylation of the furan ring to remove the ester group, affording the final rosefuran product. wikipedia.org

Table 1: Synthesis of Rosefuran from Bromofuran Precursors

| Starting Material | Key Reagents | Product | Reference |

| 3-Bromofuran | 1. 3,3-Dimethylallyl bromide, LDA, THF2. n-Butyllithium, Methyl iodide | This compound | wikipedia.orgwikipedia.org |

| 4-Bromo-5-methyl-2-furancarboxylic acid methyl ester | 1. Palladium Catalyst (for cross-coupling)2. Decarboxylation agent | This compound | wikipedia.org |

Condensation Reactions for Furan Ring Formation

Another innovative approach builds the furan ring from acetylenes and allyl alcohols using ruthenium catalysis. lookchem.com This atom-economical strategy involves the addition of an allyl alcohol to an acetylene (B1199291), creating a β,γ-unsaturated ketone. This intermediate undergoes dihydroxylation with osmium tetraoxide to form a diol, which readily cyclizes in the presence of an acid catalyst to yield the furan ring. This method has been successfully applied to a straightforward synthesis of rosefuran in two steps from propargyl bromide, acetone, and 1-buten-3-ol, with water as the only byproduct. lookchem.com

Table 2: Furan Ring Formation via Condensation

| Precursor 1 | Precursor 2 | Key Steps | Product | Reference |

| 3-Formylpropionic acid methyl ester | Crotonaldehyde | 1. Condensation2. Cyclization3. Grignard reaction4. Dehydration | This compound | wikipedia.org |

| Propargyl bromide & Acetone (forms acetylene precursor) | 1-Buten-3-ol | 1. Ruthenium-catalyzed addition2. Osmium-catalyzed dihydroxylation3. Acid-catalyzed cyclization | This compound | lookchem.com |

Wittig Reaction Applications in Side-Chain Construction

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds and is particularly useful for constructing alkene-containing side chains on existing ring systems. organic-chemistry.orgmasterorganicchemistry.com In the context of rosefuran synthesis, this reaction provides an efficient means of creating the prenyl side chain from a suitable furan-aldehyde precursor. wikipedia.org

This synthesis begins with 3-methyl-2-furanacetaldehyde. This aldehyde is then reacted with a phosphonium (B103445) ylide, specifically triphenylphosphonium isopropylide, which is generated from the corresponding phosphonium salt. wikipedia.orgwikipedia.org The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate that subsequently collapses to form the desired alkene (the prenyl group) and triphenylphosphine (B44618) oxide as a byproduct. total-synthesis.com This specific Wittig olefination proceeds with a reported yield of 67%. wikipedia.org

Table 3: Wittig Reaction for Rosefuran Side-Chain Synthesis

| Furan Precursor | Wittig Reagent | Product | Yield | Reference |

| 3-Methyl-2-furanacetaldehyde | Triphenylphosphonium isopropylide | This compound | 67% | wikipedia.org |

Iodine-Catalyzed Synthesis of Substituted Furans

Molecular iodine has emerged as an inexpensive, environmentally friendly, and effective catalyst for various organic transformations, including the synthesis of heterocyclic compounds like furans. vhu.edu.vn A practical and mild catalytic method has been developed for the synthesis of substituted furans under solvent-free conditions at ambient temperature. vhu.edu.vn

This methodology typically involves the cyclization of α-propargyl-β-ketoester substrates. vhu.edu.vn The reaction is efficiently promoted by a 15 mol% loading of iodine catalyst. This approach leads to the formation of 3-carboxy-2,5-disubstituted furans. While a direct synthesis of rosefuran using this specific method has not been detailed, the principles can be adapted. To generate the rosefuran structure, one would require an α-propargyl-β-ketoester designed to yield the 3-methyl and 5-prenyl substitution pattern after cyclization, followed by a subsequent decarboxylation step. The reaction tolerates a range of functional groups and offers a green alternative to many metal-catalyzed protocols. vhu.edu.vn

Table 4: General Scheme for Iodine-Catalyzed Furan Synthesis

| Substrate Class | Catalyst | Conditions | Product Class | Reference |

| α-Propargyl-β-ketoester | Molecular Iodine (I₂) | Solvent-free, Ambient temperature | 3-Carboxy-2,5-disubstituted furans | vhu.edu.vn |

Michael–Heck Approach in Furan Synthesis

A powerful and versatile strategy for the synthesis of highly substituted polyalkyl furans, including furanoterpenes, employs a sequential phosphine- and palladium-catalyzed Michael-Heck reaction. escholarship.org This approach constructs the furan ring from readily available precursors, offering a unified pathway to a variety of furan-containing natural products. researchgate.net

The general methodology involves the reaction between a functionalized (Z)-β-halo allylic alcohol and an activated alkyne, such as a propiolate ester. The reaction sequence is initiated by a phosphine-catalyzed Michael addition, followed by a palladium-catalyzed Heck reaction to complete the cyclization and form the furan ring. This method is particularly adept at creating tetra-alkyl furans, a class to which rosefuran belongs. By carefully selecting the substitution patterns on the allylic alcohol and the alkyne, one could strategically construct the 4-methyl-2-prenylfuran framework characteristic of rosefuran. This approach is highlighted in the synthesis of various furanoterpenes and related natural products. escholarship.orgescholarship.org

Table 5: Michael-Heck Approach for Polyalkyl Furan Synthesis

| Reactant 1 | Reactant 2 | Catalysis | Product Class | Reference |

| (Z)-β-halo allylic alcohol | Activated alkyne (e.g., methyl propiolate) | Sequential Phosphine (Michael) and Palladium (Heck) | Polyalkyl furans / Furanoterpenes | escholarship.orgresearchgate.net |

Synthesis of Structural Analogues and Chemically Modified Derivatives

Prenylated Furan Derivatives

This compound is a quintessential example of a prenylated furan derivative, a class of compounds widespread in nature. The synthetic methodologies described previously are broadly applicable to the synthesis of other structural analogues. The introduction of the prenyl (3-methylbut-2-en-1-yl) group is a key step in many of these syntheses.

For instance, the reaction of 3-bromofuran with 3,3-dimethylallyl bromide is a direct method for prenylation at the 2-position of the furan ring. wikipedia.orgwikipedia.org Similarly, the Wittig reaction provides a versatile platform for installing the prenyl side chain onto various furan aldehydes, allowing for the synthesis of a wide array of analogues by simply modifying the starting aldehyde. wikipedia.org The Michael-Heck approach is also well-suited for producing furanoterpenes, many of which are prenylated or contain related isoprenoid side chains. escholarship.org The synthesis of sesquirosefuran, a related furanoterpenoid, has also been reported, showcasing the extension of these synthetic strategies to more complex analogues. wikipedia.org

Furan-Containing Chalcones and Their Analogues

Chalcones are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. iiarjournals.org The synthesis of furan-containing chalcones is a significant area of research, often serving as precursors for more complex flavonoid and isoflavonoid (B1168493) structures. iiarjournals.org The primary method for synthesizing these compounds is the Claisen-Schmidt condensation. tandfonline.com This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. iiarjournals.org

In the context of furan-containing chalcones, this typically involves the reaction of a furan-based aldehyde (like 5-arylfurfural) with an acetophenone derivative, or conversely, a furan-containing acetophenone with a benzaldehyde (B42025) derivative. iiarjournals.orgtandfonline.comeurekaselect.com For instance, furan-based chalcone (B49325) derivatives have been synthesized via the Claisen-Schmidt condensation of 5-arylfurfural derivatives with 4'-cyanoacetophenone. eurekaselect.com Another approach involves the reaction of 2-acetyl-5-methyl furan with various substituted benzaldehydes in the presence of ethanol (B145695) as a solvent. tandfonline.com The reaction conditions, such as the choice of base (e.g., NaOH) and solvent, are crucial for the efficiency of the condensation.

The synthesis can be broken down into two main stages:

Construction of the Furan-Ring Fused Acetophenone: This step involves creating the necessary ketone precursor which contains the furan moiety. iiarjournals.org

Claisen-Schmidt Condensation: The furan-containing ketone is then reacted with a suitable benzaldehyde derivative to form the final chalcone structure. iiarjournals.org

These synthetic strategies highlight a versatile platform for creating a diverse library of furan-containing chalcones, which could be adapted for the synthesis of furans with specific substitution patterns.

Table 1: Methodologies for Synthesis of Furan-Containing Chalcones

| Method | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Claisen-Schmidt Condensation | 5-Arylfurfural derivatives and 4'-Cyanoacetophenone | Base-catalyzed | Furan-based chalcones |

| Claisen-Schmidt Condensation | 2-Acetyl 5-methyl furan and Substituted benzaldehydes | Ethanol (solvent) | Furan-based chalcone analogues |

| Grinding Method (Green Chemistry) | 1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)ethan-1-one and Aromatic aldehydes | NaOH (solid), Room Temperature | Chalcone derivatives with a trifluoromethyl furan moiety |

Benzofuran and Dibenzofuran (B1670420) Derivatives

The synthesis of benzofurans and dibenzofurans, which feature a furan ring fused to one or two benzene (B151609) rings, respectively, involves a range of advanced catalytic and cyclization strategies. nih.govjocpr.com These methods are relevant as they showcase techniques for constructing and modifying the furan core.

Benzofuran Synthesis: Benzofuran derivatives are prevalent in natural products and pharmaceuticals, leading to the development of numerous synthetic routes. nih.gov Modern methods often employ transition-metal catalysis.

Palladium and Copper Catalysis: Sonogashira coupling between terminal alkynes and iodophenols, followed by intramolecular cyclization, is a common route. nih.gov For example, 2,3-disubstituted benzo[b]furans can be prepared from the Sonogashira coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. organic-chemistry.org

One-Pot Strategies: Efficient one-pot syntheses have been developed, such as the reaction of substituted amines, salicylaldehydes, and calcium carbide, using a copper bromide catalyst to yield amino-substituted benzofurans. nih.gov

Metal-Free Approaches: Alternative methods include iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. nih.gov

Dibenzofuran Synthesis: The construction of the dibenzofuran nucleus can be achieved through various intramolecular ring-closure reactions. acs.orgrsc.org

C-O Bond Formation: A prominent strategy involves the intramolecular C-O bond formation from functionalized biaryls. acs.org A visible-light-promoted, eco-friendly method utilizes an organic photosensitizer to facilitate this transformation from 2-(2′-aminoaryl)phenol derivatives. acs.org

Palladium Catalysis: Palladium-catalyzed intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers is an effective method. biointerfaceresearch.comorganic-chemistry.org Another approach uses a reusable Pd/C catalyst for the cyclization of o-iododiaryl ethers. biointerfaceresearch.comorganic-chemistry.org

Pschorr Reaction: This classical method involves the intramolecular substitution of one arene by an aryl radical, which is generated in situ from an aryl diazonium salt, often with copper catalysis. biointerfaceresearch.com

These methodologies demonstrate the power of modern catalysis in constructing complex furan-containing architectures from simpler precursors.

Table 2: Selected Synthetic Routes for Benzofuran and Dibenzofuran Derivatives

| Target Scaffold | Method | Key Reactants | Catalyst/Reagents |

|---|---|---|---|

| Benzofuran | Sonogashira Coupling & Cyclization | o-Iodoanisoles, Terminal alkynes | Palladium and Copper catalysts |

| Benzofuran | One-Pot Synthesis | Salicylaldehydes, Substituted amines, Calcium carbide | Copper bromide |

| Dibenzofuran | Photocatalytic C-O Bond Formation | 2-(2′-Aminoaryl)phenols | Organic photosensitizer, Visible light |

| Dibenzofuran | Palladium-Catalyzed Cyclization | o-Iododiaryl ethers | Reusable Pd/C |

| Dibenzofuran | Pschorr Reaction | Aryl diazonium salts | Copper |

Other Furan-Fused Heterocyclic Systems

The synthesis of other furan-fused heterocyclic systems involves innovative annulation and cycloisomerization reactions, further expanding the toolkit for furan chemistry. These methods often provide access to polycyclic structures with diverse biological activities.

[4+1]-Annulation: A [4+1]-annulation of arylidene heterocyclic-N-fused imidazolones with α-carbonyl sulfoxonium ylides has been developed to access a range of N-heterocycle-fused furans. researchgate.net

Gold-Catalyzed Cycloisomerization: Gold(III) bromide has been used to catalyze the cycloisomerization of 2-alkynylcycloalk-2-enols, yielding structurally diverse fused furans under moderate conditions. organic-chemistry.org

Domino Reactions: Base-promoted domino reactions of β-keto compounds with vinyl dichlorides provide a straightforward synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans from easily available starting materials. organic-chemistry.org

Radical Cyclizations: The addition of alkenyl radicals to furans, typically initiated by tri-n-butyltin hydride and AIBN, can lead to the formation of new rings. asianpubs.org For instance, a 5-exo trig addition of an alkenyl radical can be followed by a second 5-exo trig addition to a furan ring, leading to spiro-cyclic intermediates that can fragment to form highly substituted pyrrole (B145914) rings fused or adjacent to the original furan structure. asianpubs.org

Photocatalytic [4+1] Cycloaddition: An innovative method combines photocatalysis with a [4+1] cycloaddition of isocyanides to α,β-unsaturated carbonyl compounds, generating highly substituted 2-imino-2,5-dihydrofurans. acs.org This approach utilizes photocatalytic energy transfer to generate a vinyl radical intermediate that efficiently reacts with the isocyanide. acs.org

These advanced methodologies underscore the versatility of furan chemistry and provide powerful tools for constructing complex molecules that could include moieties like the 4-methyl and 3-methylbut-2-en-1-yl groups.

Table 3: Advanced Methodologies for Furan-Fused and Polysubstituted Furan Systems

| Methodology | Key Transformation | Reactants | Catalyst/Conditions | Resulting Structure |

|---|---|---|---|---|

| [4+1]-Annulation | Annulation | Arylidene heterocyclic-N-fused imidazolones, α-carbonyl sulfoxonium ylides | Base-catalyzed | N-heterocycle-fused furans |

| Gold-Catalyzed Cycloisomerization | Cycloisomerization | 2-Alkynylcycloalk-2-enols | Gold(III) bromide | Fused furans |

| Domino Reaction | Domino cyclization | β-Keto compounds, Vinyl dichlorides | Base-promoted | Polysubstituted furans |

| Radical Cyclization | 5-exo trig additions | Alkenyl iodides, Furan moiety | Tri-n-butyltin hydride, AIBN | Furan-containing spiro-cycles or fused systems |

| Photocatalytic [4+1] Cycloaddition | Radical cycloaddition | α,β-Unsaturated carbonyls, Isocyanides, Oxime esters | Photocatalyst, Visible light | 2-Imino-2,5-dihydrofurans |

Reactivity, Chemical Transformations, and Mechanistic Studies

Elucidation of Reaction Pathways and Intermediate Formation

The reaction pathways of 4-Methyl-2-(3-methylbut-2-en-1-yl)furan are largely governed by the furan (B31954) nucleus. Furan undergoes electrophilic substitution preferentially at the 2- and 5-positions due to the superior stabilization of the carbocation intermediate through resonance involving the oxygen atom. chemicalbook.com For this compound, the 2-position is already substituted. The prenyl group at position 2 and the methyl group at position 4 are both electron-donating, further activating the furan ring towards electrophilic attack. The primary site for electrophilic substitution would therefore be the 5-position, which is sterically unhindered and electronically activated by the ring oxygen.

The intermediate formed upon electrophilic attack at the 5-position is a resonance-stabilized carbocation. The positive charge is delocalized over the furan ring, including the oxygen atom, which contributes to the relatively high reactivity of furans compared to benzene (B151609). chemicalbook.com

The prenyl side chain also introduces additional reaction pathways. The double bond in the prenyl group can undergo electrophilic addition reactions. Furthermore, the allylic nature of the methylene (B1212753) group attached to the furan ring could be a site for radical reactions.

Furan derivatives can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where the furan acts as the diene. researchgate.net The electron-donating substituents on this compound would be expected to increase its reactivity in normal-electron-demand Diels-Alder reactions.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides significant insights into the reactivity and reaction mechanisms of furan compounds.

DFT is also a powerful tool for studying cycloaddition reactions involving furans. pku.edu.cnacs.org It can be used to calculate the activation energies for the formation of different stereoisomers (e.g., endo and exo products in Diels-Alder reactions) and to rationalize the observed selectivities. acs.org For this compound, DFT could predict how the substituents influence the frontier molecular orbitals (HOMO and LUMO) and thus the reactivity and selectivity in cycloaddition reactions.

Molecular Electron Density Theory (MEDT) offers an alternative perspective to frontier molecular orbital theory for understanding cycloaddition reactions. MEDT posits that the electron density distribution in the ground state of the reactants determines the reactivity. This theory has been applied to Diels-Alder reactions of furans to explain their reactivity and selectivity. nih.gov

In the context of this compound, an MEDT analysis would involve calculating the global and local electronic properties, such as the electronic chemical potential, global hardness, electrophilicity, and nucleophilicity indices. These calculations would likely classify the substituted furan as a strong nucleophile, and the analysis of the local Fukui functions would identify the most nucleophilic and electrophilic centers within the molecule, thereby predicting the regioselectivity of its reactions.

Photochemical and Thermal Transformations

The photochemical and thermal behavior of this compound can be inferred from studies on related compounds. Photochemical irradiation of furans can lead to isomerization. rsc.org For instance, direct irradiation of methylfurans can result in the formation of isomeric substituted furans. semanticscholar.org It is plausible that this compound could undergo similar rearrangements upon exposure to UV light.

Thermally, substituted furans can undergo various rearrangements. Of particular relevance to the target molecule is the Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement that can occur in systems with a 1,5-diene moiety. While the prenyl group itself is not a 1,5-diene, certain reaction intermediates derived from it could potentially undergo such rearrangements. More directly, thermal rearrangements of furan-substituted vinyl cyclopropanes have been shown to proceed via a Cope rearrangement. nih.gov The thermal decomposition of furan itself has been studied at high temperatures, leading to fragmentation into smaller molecules. nih.gov

Oxidative and Reductive Chemistry of the Furan Ring and Side Chain

The furan ring is sensitive to oxidation, which can lead to ring-opening. researchgate.netpharmaguideline.com Oxidation of furans with various reagents can yield 1,4-dicarbonyl compounds. organicreactions.org For this compound, oxidation could lead to the formation of a substituted 1,4-dicarbonyl compound. The prenyl side chain is also susceptible to oxidation, particularly at the double bond, which could be cleaved or converted to an epoxide. Photo-oxidation of furans, often involving singlet oxygen, is a common reaction that leads to the formation of endoperoxides, which can then be converted to other products. tcichemicals.com

The reduction of the furan ring is also a well-established transformation. Catalytic hydrogenation can reduce the furan ring to a tetrahydrofuran. However, this often requires forcing conditions, and ring-opening can be a competing reaction. pharmaguideline.com Selective reduction of one double bond to give a dihydrofuran is also possible. For this compound, catalytic hydrogenation would likely reduce both the furan ring and the double bond of the prenyl side chain. Metal-free reduction methods have also been developed for the selective reduction of functional groups on furan derivatives, such as the conversion of a formyl group to a methyl group. acs.org

Investigation of Furan Formation in Maillard-Type Reactions (General Furan Relevance)

Furans, including alkylated derivatives, are well-known products of the Maillard reaction, which occurs between amino acids and reducing sugars upon heating. nih.govresearchgate.net The formation of the basic furan structure can proceed through several pathways. nih.govresearchgate.net One major pathway involves the dehydration and cyclization of sugars. researchgate.net Another significant pathway is the recombination of reactive C2 and C3 fragments that are formed from the degradation of both sugars and amino acids. nih.gov

The presence of certain amino acids, such as alanine (B10760859) and serine, can promote furan formation. nih.gov The formation of alkylated furans, like 2-methylfuran, is often favored in the presence of amino acids and can occur through aldol-type reactions of C2 and C3 fragments. nih.gov It is plausible that more complex alkylated furans, structurally related to this compound, could be formed through similar Maillard-type reactions involving larger sugar fragments or intermediates from lipid degradation that can provide the prenyl-like side chain.

Interactive Data Table: Predicted Reactivity of this compound

| Reaction Type | Reagent/Condition | Predicted Major Product/Outcome | Rationale |

| Electrophilic Substitution | Br₂, mild conditions | 5-Bromo-4-methyl-2-(3-methylbut-2-en-1-yl)furan | Electron-donating groups activate the 5-position for electrophilic attack. |

| Diels-Alder Cycloaddition | Maleic anhydride, heat | [4+2] cycloadduct | Furan acts as a diene; electron-donating groups increase reactivity. |

| Oxidation | m-CPBA | Ring-opened 1,4-dicarbonyl compound | Furan ring is susceptible to oxidative cleavage. |

| Catalytic Hydrogenation | H₂, Pd/C | Tetrahydro-4-methyl-2-(3-methylbutyl)furan | Both the furan ring and the prenyl double bond are reduced. |

| Photochemical Reaction | UV light | Isomeric substituted furans | Common photochemical transformation for alkylated furans. |

Analytical Methodologies for Characterization and Detection

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of 4-Methyl-2-(3-methylbut-2-en-1-yl)furan from complex matrices such as essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a sample as it travels through a capillary column. The selection of the column's stationary phase is crucial for achieving optimal separation. For furan (B31954) derivatives, columns with a non-polar or mid-polar stationary phase are often employed. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint.

For the identification of this compound, the Kovats retention index (RI) is a valuable tool. The retention index converts retention times into system-independent constants, allowing for comparison of data across different instruments and laboratories. wikipedia.org A reported Kovats retention index for rosefuran is 1116 on an HP-Ultra-2 column. pherobase.com The mass spectrum of this compound is characterized by a specific fragmentation pattern that allows for its unambiguous identification. nih.gov

Table 1: GC-MS Parameters for Furan Derivative Analysis

| Parameter | Typical Value |

|---|---|

| Column Type | HP-5MS, Rxi-624Sil MS, or similar |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples containing numerous volatile compounds, such as essential oils, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govperflavory.com This technique utilizes two columns with different stationary phases (a non-polar column followed by a polar column, or vice versa) connected by a modulator. The modulator traps fractions of eluent from the first column and then re-injects them onto the second column at a much faster rate.

This process results in a two-dimensional chromatogram with significantly increased peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a single-column separation. chemeo.com The analysis of rose oil, where this compound is a constituent, benefits from the enhanced separation capabilities of GCxGC, enabling a more detailed and accurate characterization of its volatile components. nih.govguidechem.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted for the analysis of furan derivatives, particularly those that are less volatile or thermally labile. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

For compounds like this compound, which is a terpenoid, reversed-phase HPLC is a common approach. chemsrc.com In this mode, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation of terpenoids can be influenced by the specific composition of the mobile phase, and the addition of modifiers like formic acid can improve peak shape and resolution. nih.gov Detection is often achieved using a UV detector, as the furan ring exhibits UV absorbance. While specific HPLC methods for the routine analysis of this compound are not extensively documented in readily available literature, the principles of terpenoid and furan derivative separation are well-established and can be applied to develop a suitable method. chemsrc.comthegoodscentscompany.com

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

The ¹H NMR spectrum of this compound would show distinct signals for the protons on the furan ring, the methyl group attached to the ring, the prenyl side chain, and the vinyl and methyl protons of the butenyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide valuable information for confirming the connectivity of the atoms.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For this compound, distinct signals would be expected for the carbons of the furan ring, the methyl substituent, and the carbons of the 3-methylbut-2-en-1-yl side chain. While readily available, dedicated ¹H and ¹³C NMR spectra for this specific compound are not widespread in the public domain, predicted spectra can be generated based on its known structure. perflavory.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (furan, substituted) | ~150-155 |

| C (furan, substituted) | ~140-145 |

| CH (furan) | ~110-125 |

| C (furan, methyl-substituted) | ~120-130 |

| CH3 (on furan) | ~10-15 |

| CH2 (prenyl) | ~25-30 |

| CH (prenyl) | ~120-125 |

| C (prenyl, quaternary) | ~130-135 |

| CH3 (prenyl, cis) | ~15-20 |

| CH3 (prenyl, trans) | ~25-30 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of the parent ion and its fragments, often to within a few parts per million (ppm). mdpi.com This level of accuracy allows for the determination of the elemental composition of an ion, which is a powerful tool for confirming the molecular formula of a compound. libretexts.org

For this compound (C₁₀H₁₄O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in an HRMS experiment provides further structural information. The fragmentation of the furan ring and the cleavage of the prenyl side chain would produce characteristic fragment ions, the exact masses of which can be used to confirm the structure of the molecule. ed.ac.uk The high resolution and mass accuracy of techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry are particularly valuable for the confident identification of compounds in complex mixtures. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" is expected to exhibit a series of absorption bands corresponding to the vibrations of its constituent bonds.

The key expected IR absorptions are associated with the furan ring, the carbon-carbon double bonds, and the various C-H bonds. The furan ring itself has characteristic stretching vibrations. udayton.edu Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the furan ring and the prenyl side chain are expected to appear in the 1680-1640 cm⁻¹ region. libretexts.org Additionally, the C-O-C stretching of the furan ether linkage will produce strong bands.

The aliphatic C-H bonds in the methyl and methylene (B1212753) groups of the prenyl side chain and the methyl group on the furan ring will show stretching vibrations in the 3000–2850 cm⁻¹ range. libretexts.org Bending vibrations for these C-H bonds, which can be useful for structural confirmation, will appear in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Furan Ring & C=C-H | Medium |

| 3000-2850 | C-H Stretch | -CH₃, -CH₂- | Strong |

| 1680-1640 | C=C Stretch | Furan Ring & Prenyl Chain | Medium |

| ~1500-1400 | C=C Stretch (in-ring) | Furan Ring | Medium-Strong |

| ~1250-1000 | C-O-C Stretch | Furan Ether | Strong |

| 1470-1450 | C-H Bend (Scissoring) | -CH₂- | Medium |

| 1370-1350 | C-H Bend (Rocking) | -CH₃ | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Furan and its derivatives are known to absorb UV radiation. nist.gov The absorption is due to π → π* transitions within the conjugated system of the furan ring. The parent furan molecule exhibits absorption peaks in the UV region. nist.gov

Advanced Analytical Approaches (e.g., VOC BinBase for Volatile Compounds)

The detection and characterization of volatile organic compounds (VOCs) like "this compound" in complex mixtures often necessitate more advanced analytical techniques than traditional spectroscopy alone. One such powerful approach involves the use of gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF-MS), supported by sophisticated data processing and database systems like VOC BinBase. nih.govnih.gov

This methodology is particularly well-suited for the non-targeted analysis of volatile profiles in various samples, from biological tissues to environmental extracts.

Gas Chromatography Time-of-Flight Mass Spectrometry (GC-TOF-MS)

GC-TOF-MS is an ideal technique for separating and identifying volatile compounds. technologynetworks.commdpi.comchromatographyonline.com In this method, the volatile compounds in a sample are first separated based on their boiling points and interactions with a stationary phase in a gas chromatograph. As each compound elutes from the GC column, it enters the TOF mass spectrometer, which measures the mass-to-charge ratio of the resulting ions with high speed and accuracy. This provides a unique mass spectrum for each separated compound, which acts as a chemical fingerprint.

VOC BinBase: An Automated Annotation and Database System

Following data acquisition by GC-TOF-MS, the significant challenge lies in processing the vast amount of data and accurately identifying the compounds. This is where automated systems like VOC BinBase become invaluable. nih.govnih.gov VOC BinBase is an automated peak annotation and database system specifically developed for the analysis of GC-TOF-MS data from complex volatile mixtures. nih.gov

The core of the BinBase algorithm involves a multi-tiered filtering system that uses deconvoluted mass spectra and associated metadata, including retention index (a measure of a compound's elution time relative to standards), unique ions, spectral similarity, and peak purity. nih.gov This allows for the robust and reproducible annotation of chromatographic peaks. nih.gov

When a sample containing an unknown volatile compound like "this compound" is analyzed, the system attempts to match its mass spectrum and retention index to entries in its extensive database. This database contains information on thousands of volatile compounds, often supported by established libraries like the Adams mass spectral-retention index library. nih.govnih.gov

If a confident match is found, the compound is identified. If the compound is not present in the database, VOC BinBase has the capability to add it as a new, unique molecule, provided it meets strict criteria for spectral quality and experimental consistency. nih.govnih.gov This allows the database to continually expand as new compounds are encountered. The system then generates fully annotated data sheets with quantitative information for all identified volatile compounds across potentially thousands of samples. nih.govnih.gov

This advanced approach provides a high-throughput and comprehensive method for the detection and identification of volatile compounds like "this compound," even in very complex biological or environmental matrices.

Ecological Roles and Chemical Ecology Significance

Role in Plant-Insect Interactions

Substituted furans are recognized as semiochemicals, which are chemicals involved in the interactions between organisms. While direct evidence for the role of 4-Methyl-2-(3-methylbut-2-en-1-yl)furan in plant-insect interactions is not extensively documented, a structurally similar compound, (S)-2-Methyl-1-(4-methyl-2-furyl)-3-buten-2-ol, has been identified as a semiochemical for the butterfly Elymnias thryallis. pherobase.com This suggests that furan (B31954) derivatives with a methyl group at the 4-position of the furan ring can be active in the chemical communication systems of insects.

The isomer, 3-Methyl-2-(3-methylbut-2-en-1-yl)furan, commonly known as rose furan, is a minor constituent of the aroma of roses (Rosa damascene). wikipedia.org The emission of such volatile compounds by plants can serve to attract pollinators or repel herbivores, forming a crucial part of the plant's reproductive and defense strategies.

Inter- and Intraspecies Chemical Communication

Chemical communication is a vital aspect of the life cycle for many organisms. In the context of furan derivatives, the isomer rose furan has been identified as a female sex pheromone for the acarid mite, Caloglyphus sp. wikipedia.org This demonstrates that subtle changes in the molecular structure, such as the position of the methyl group on the furan ring, can have profound effects on biological activity, enabling highly specific intraspecies communication.

The following table summarizes the identified roles of furan derivatives in chemical communication:

| Compound | Role | Species Involved |

| (S)-2-Methyl-1-(4-methyl-2-furyl)-3-buten-2-ol | Semiochemical | Elymnias thryallis (butterfly) |

| 3-Methyl-2-(3-methylbut-2-en-1-yl)furan (Rose Furan) | Female Sex Pheromone | Caloglyphus sp. (mite) |

Note: This table includes data on structurally related compounds to provide context due to the limited specific data on this compound.

Volatile Organic Compound (VOC) Profiles in Biological Systems

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature and are produced by a wide variety of organisms. The specific blend of VOCs emitted by an organism, its "volatilome," can serve as a chemical signature.

This compound has been identified as a metabolite in the fungus Aspergillus candidus. ebi.ac.uk Its presence in the VOC profile of this fungus suggests a potential role in its ecological interactions, which could include communication with other microorganisms, defense against competitors, or interactions with the surrounding environment.

The isomer, rose furan, is a known component of the complex VOC profile of rose flowers, contributing to their characteristic scent. wikipedia.org The composition of floral scents is critical for attracting specific pollinators, and the presence of such compounds is a result of intricate biosynthetic pathways within the plant.

Future Research Directions and Translational Research Applications

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-Methyl-2-(3-methylbut-2-en-1-yl)furan and its analogues is geared towards efficiency and environmental responsibility. Current synthetic chemistry is moving away from traditional, often harsh, methods towards greener, more sustainable practices. Future research should focus on developing atom-economical and energy-efficient synthetic pathways.

Key research objectives include:

One-Pot Synthesis: Designing multi-step reactions that occur in a single reactor can significantly reduce solvent waste, purification steps, and energy consumption. Research into one-pot methods using biomass-derived precursors like furfural (B47365) could provide a sustainable route to the furan (B31954) core of the target molecule. mdpi.com

Biocatalysis: Employing enzymes or whole-cell systems to catalyze specific steps in the synthesis can lead to high selectivity and milder reaction conditions, minimizing by-products and environmental impact.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Adapting synthetic routes for this compound to flow chemistry could enhance production efficiency.

Use of Renewable Feedstocks: Investigating synthetic strategies that utilize renewable starting materials, such as those derived from plant biomass, aligns with the principles of green chemistry. mdpi.com For instance, furfural, a key platform chemical derived from agricultural waste, can be a starting point for furan ring synthesis. mdpi.com

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Strategy | Advantages | Research Challenges |

|---|---|---|

| One-Pot Synthesis | Reduced waste, time, and energy; increased efficiency. | Catalyst compatibility for multiple steps; complex reaction optimization. |

| Biocatalysis | High stereo- and regioselectivity; mild conditions; biodegradable catalysts. | Enzyme stability and availability; cost of enzyme production. |

| Flow Chemistry | Enhanced safety and scalability; precise control of reaction conditions. | High initial equipment cost; potential for channel clogging. |

| Renewable Feedstocks | Reduced reliance on fossil fuels; lower carbon footprint. | Variability in feedstock composition; development of efficient conversion processes. |

Comprehensive Elucidation of Natural Biosynthetic Pathways

While this compound has been identified in various natural sources, its biosynthetic pathway is not well understood. ebi.ac.ukwikidata.org A comprehensive elucidation of this pathway is crucial for understanding its physiological role and for developing biotechnological production methods.

Future research should aim to:

Identify Precursor Molecules: Determine the primary metabolic building blocks, which are likely derived from terpenoid and polyketide pathways. The prenyl (3-methylbut-2-en-1-yl) group suggests a precursor like dimethylallyl pyrophosphate (DMAPP) from the mevalonate (B85504) or MEP/DOXP pathway.

Characterize Key Enzymes: Isolate and characterize the enzymes responsible for constructing the molecule, such as prenyltransferases that attach the side chain to the furan scaffold and the enzymes forming the substituted furan ring itself. Furan fatty acid biosynthesis in other organisms involves lipoxygenases and cyclizing enzymes, which could serve as a model for investigation. nih.gov

Genetic and Genomic Analysis: Use genome sequencing and gene-editing tools (e.g., CRISPR-Cas9) in producing organisms like Aspergillus candidus to identify the gene clusters responsible for the biosynthesis. ebi.ac.uk

Table 2: Potential Enzymes in the Biosynthesis of this compound

| Enzyme Class | Putative Role | Precursor(s) |

|---|---|---|

| Polyketide Synthase (PKS) | Formation of the carbon backbone for the furan ring. | Acetyl-CoA, Malonyl-CoA |

| Terpene Synthase/Prenyltransferase | Attachment of the 3-methylbut-2-en-1-yl side chain. | Dimethylallyl pyrophosphate (DMAPP) |

| Cytochrome P450 Monooxygenase | Hydroxylation, epoxidation, and ring formation. | Terpenoid or polyketide intermediate |

| Methyltransferase | Addition of the methyl group to the furan ring. | S-Adenosyl methionine (SAM) |

Advanced Mechanistic Studies of Biological Interactions at Molecular Levels

The furan scaffold is present in numerous biologically active compounds, exhibiting a wide range of effects including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.com However, the specific biological targets and mechanisms of action for this compound remain unknown. Advanced mechanistic studies are required to understand how it interacts with biological systems at a molecular level.

Future research directions include:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and thermal shift assays to identify specific protein binding partners.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict binding modes and affinities with potential biological targets.

Cellular Assays: Developing targeted cell-based assays to validate computational predictions and elucidate the compound's effect on specific signaling pathways.

Table 3: Potential Molecular Targets for Mechanistic Studies

| Target Class | Rationale based on Furan Chemistry | Potential Therapeutic Area |

|---|---|---|

| Bacterial Enzymes | Many furan derivatives exhibit antibacterial activity. ijabbr.com | Infectious Diseases |

| Inflammatory Pathway Proteins (e.g., COX, LOX) | Furan compounds have shown anti-inflammatory properties. ijabbr.com | Inflammation, Pain |

| Kinases and Transcription Factors | The furan scaffold is a component of some anticancer agents. ijabbr.com | Oncology |

| G-Protein Coupled Receptors (GPCRs) | The lipophilic nature of the compound may facilitate interaction with membrane-bound receptors. | Neurology, Metabolism |

Discovery and Characterization of Novel Bioactive Derivatives and Analogues

The structure of this compound serves as an excellent starting point for medicinal chemistry programs. Systematic modification of its structure can lead to the discovery of novel derivatives and analogues with enhanced potency, selectivity, or improved pharmacokinetic properties.

Key strategies for derivatization include:

Modification of the Prenyl Side Chain: Altering the length, saturation, or branching of the side chain to probe its role in binding and bioactivity.

Substitution on the Furan Ring: Introducing different functional groups (e.g., halogens, hydroxyls, amines) at the unoccupied positions of the furan ring to modulate electronic properties and create new interaction points.

Bioisosteric Replacement: Replacing the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole) to assess the importance of the oxygen heteroatom for biological activity.

Table 4: Potential Structural Modifications and Their Rationale

| Modification Site | Proposed Change | Expected Impact |

|---|---|---|

| Prenyl Side Chain | Saturation of the double bond. | Increase metabolic stability. |

| Introduction of polar groups (e.g., -OH). | Improve aqueous solubility. | |

| Furan Ring | Addition of electron-withdrawing groups (e.g., -CF₃). | Enhance metabolic stability and binding affinity. |

| Bioisosteric replacement with thiophene. | Modulate lipophilicity and electronic profile. | |

| Methyl Group | Removal or relocation of the methyl group. | Probe steric and electronic contributions to activity. |

Applications in Chemical Biology Tool Development and Drug Design Principles

Beyond its direct therapeutic potential, this compound and its derivatives can be developed into chemical probes to study biological processes. The principles of drug design can be applied to optimize this natural product scaffold into a lead compound for drug discovery.

Future applications include:

Development of Chemical Probes: Synthesizing derivatives with reporter tags (e.g., fluorescent dyes, biotin) to visualize and isolate their cellular targets.

Fragment-Based Drug Design: Using the furan or prenyl moiety as a starting fragment for building more complex and potent inhibitors against a validated biological target.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a library of analogues to build a comprehensive SAR model. This model can guide the rational design of more effective compounds, for instance by strategically adding methyl groups to enhance potency or selectivity, a concept known as the "magic methyl" effect. mdpi.com

Table 5: Hypothetical Workflow for Lead Compound Discovery

| Step | Action | Rationale |

|---|---|---|

| 1. Hit Identification | Screen this compound against a panel of biological targets. | Identify initial biological activity. |

| 2. Target Validation | Confirm the interaction between the compound and the identified target using biophysical methods. | Ensure the observed activity is due to a specific interaction. |

| 3. SAR Expansion | Synthesize a focused library of analogues based on the strategies in Table 4. | Determine which parts of the molecule are critical for activity. |

| 4. Lead Optimization | Iteratively modify the most potent analogues to improve properties like solubility, metabolic stability, and cell permeability. | Develop a compound with drug-like properties suitable for further testing. |

Integration of Advanced Omics Technologies in Furan Research

The study of this compound can be significantly accelerated by integrating advanced "omics" technologies. These approaches provide a global view of the molecular changes induced by the compound or involved in its production.

Future research should leverage:

Metabolomics: To analyze the metabolic profile of organisms that produce this compound, helping to identify precursors and related metabolites in its biosynthetic pathway. It can also be used to understand the metabolic perturbations in target cells upon treatment with the compound.

Transcriptomics: To study changes in gene expression in response to the compound, providing clues about its mechanism of action and affected cellular pathways.

Chemoinformatics: To create computational models that predict the bioactivity, toxicity, and pharmacokinetic properties of virtual libraries of furan derivatives, prioritizing the synthesis of the most promising candidates.

Table 6: Application of Omics Technologies in Furan Research

| Technology | Application | Expected Outcome |

|---|---|---|

| Metabolomics | Analysis of extracts from producing organisms (e.g., Zingiber officinale). | Identification of biosynthetic precursors and pathway intermediates. |

| Transcriptomics (RNA-Seq) | Profiling of human cells treated with the compound. | Uncovering signaling pathways modulated by the compound. |

| Proteomics | Identifying protein binding partners from cell lysates. | Direct identification of molecular targets. |

| Chemoinformatics | In silico screening of virtual furan analogue libraries. | Prioritization of candidates for synthesis and biological testing. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.